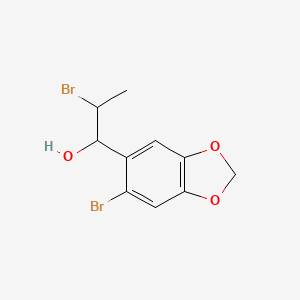
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is an organic compound that features a brominated benzodioxole ring attached to a bromopropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which is then subjected to further reactions to introduce the bromopropanol group .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dichloromethane .
Major Products
Major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol involves its interaction with various molecular targets. The bromine atoms and the benzodioxole ring can participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: Similar structure but with an ethanone group instead of propanol.
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl propionate: Similar structure but with a propionate ester group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Precursor in the synthesis of the target compound
Uniqueness
2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol is unique due to its dual bromination and the presence of both a benzodioxole ring and a propanol group, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
61051-20-5 |
|---|---|
Formule moléculaire |
C10H10Br2O3 |
Poids moléculaire |
337.99 g/mol |
Nom IUPAC |
2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H10Br2O3/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10,13H,4H2,1H3 |
Clé InChI |
ATLHCIZOBPXMBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC2=C(C=C1Br)OCO2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


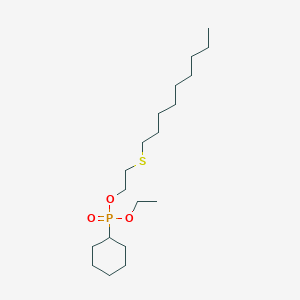
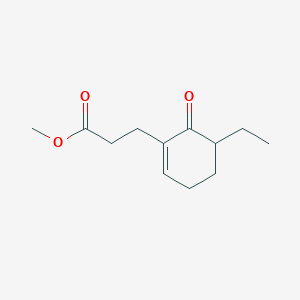
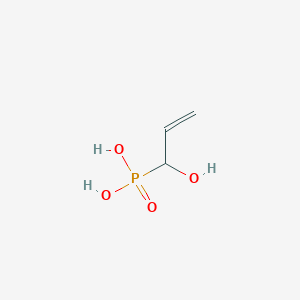

![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
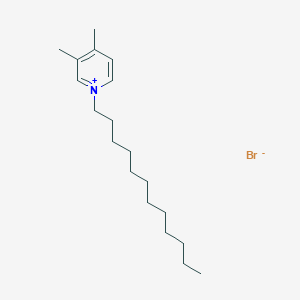


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
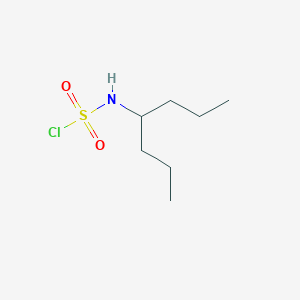
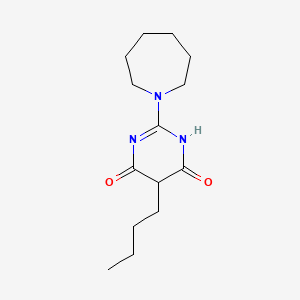
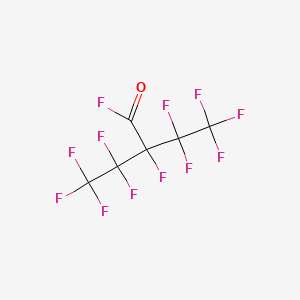
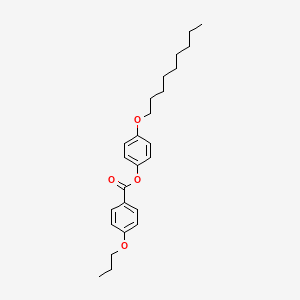
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
